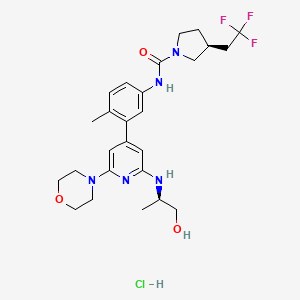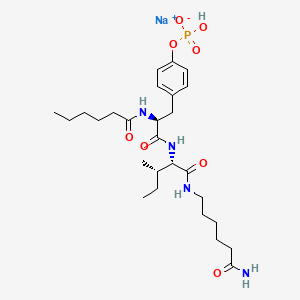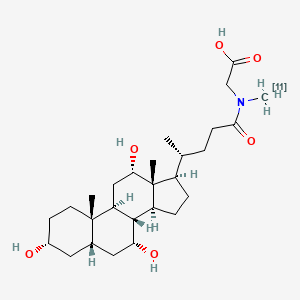
11c-Cholylsarcosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholylsarcosine C-11 is a synthetic bile acid analogue that has been developed for use in positron emission tomography (PET) imaging. It is a conjugate of cholic acid and sarcosine, labeled with the radioactive isotope carbon-11. This compound is particularly useful in studying hepatobiliary function and bile acid metabolism in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholylsarcosine C-11 involves the methylation of cholylsarcosine with carbon-11. The process typically starts with the production of carbon-11 labeled methyl iodide or methyl triflate from carbon-11 labeled carbon dioxide or methane. This labeled methyl group is then introduced to cholylsarcosine through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of cholylsarcosine C-11 is carried out in specialized facilities equipped with cyclotrons for producing carbon-11. The synthesis must be rapid due to the short half-life of carbon-11 (approximately 20 minutes). Automated synthesis modules are often used to ensure efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Cholylsarcosine C-11 primarily undergoes nucleophilic substitution reactions during its synthesis. It is resistant to deconjugation and dehydroxylation, which makes it stable during enterohepatic cycling .
Common Reagents and Conditions
The key reagents used in the synthesis of cholylsarcosine C-11 include carbon-11 labeled methyl iodide or methyl triflate and cholylsarcosine. The reactions are typically carried out under mild conditions to preserve the integrity of the radioactive label .
Major Products
The major product of the synthesis is cholylsarcosine C-11 itself, which is used as a PET tracer. The compound is not biotransformed by hepatic or bacterial enzymes, ensuring its stability and effectiveness in imaging applications .
Scientific Research Applications
Cholylsarcosine C-11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study bile acid metabolism and transport mechanisms.
Biology: Helps in understanding the physiological roles of bile acids in various biological processes.
Medicine: Employed in PET imaging to assess liver function, diagnose liver diseases, and monitor the effects of therapeutic interventions.
Industry: Utilized in the development of new diagnostic tools and therapeutic agents targeting bile acid-related disorders
Mechanism of Action
Cholylsarcosine C-11 functions by mimicking the natural bile acids in the body. It is taken up by hepatocytes and secreted into bile, allowing for the visualization of bile acid transport and secretion using PET imaging. The compound targets the bile salt export pump (BSEP) and the Na±taurocholate cotransporting polypeptide (NTCP), which are key players in bile acid transport .
Comparison with Similar Compounds
Cholylsarcosine C-11 is unique due to its resistance to deconjugation and dehydroxylation, which distinguishes it from natural bile acids like cholylglycine and cholyltaurine. These properties make it a more stable and reliable tracer for imaging studies. Similar compounds include:
Cholylglycine: A natural bile acid conjugate used in similar studies but less stable.
Cholyltaurine: Another natural bile acid conjugate with similar applications but also less stable compared to cholylsarcosine C-11
Cholylsarcosine C-11’s unique properties and applications make it a valuable tool in both clinical and research settings, providing insights into bile acid metabolism and liver function.
Properties
CAS No. |
1449249-30-2 |
|---|---|
Molecular Formula |
C27H45NO6 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[(111C)methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1/i4-1 |
InChI Key |
DRRMEMPJCIGHMB-AWKXEPQSSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N([11CH3])CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



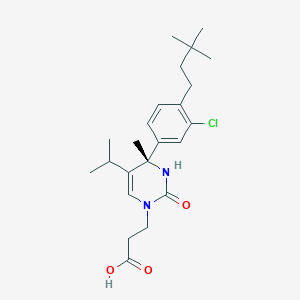

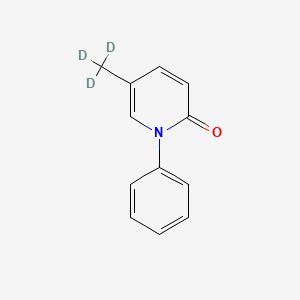

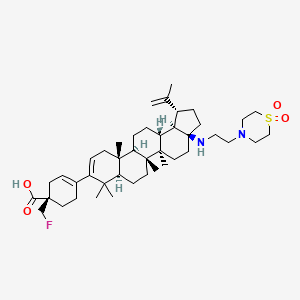
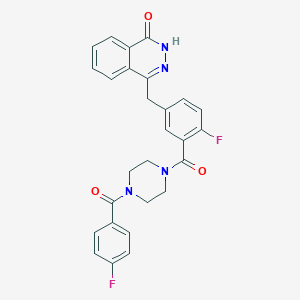
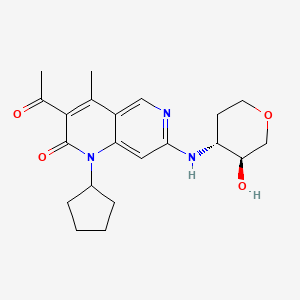
![3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860389.png)
![6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B10860393.png)
